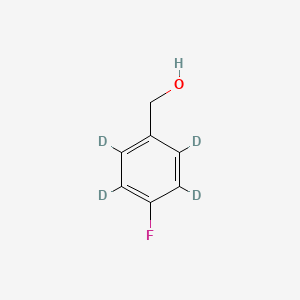

(4-Fluorophenyl-2,3,5,6-d4)methanol

Übersicht

Beschreibung

(4-Fluorophenyl-2,3,5,6-d4)methanol is a deuterium-labeled compound, where the hydrogen atoms at positions 2, 3, 5, and 6 on the phenyl ring are replaced with deuterium. This compound is often used in scientific research due to its unique properties, particularly in the study of metabolic pathways and reaction mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl-2,3,5,6-d4)methanol typically involves the deuteration of (4-Fluorophenyl)methanol. One common method includes the use of deuterated reagents in a hydrogen-deuterium exchange reaction. The reaction conditions often involve the use of a deuterium source such as deuterium gas (D2) or deuterated solvents under catalytic conditions .

Industrial Production Methods

Industrial production of deuterium-labeled compounds like this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale hydrogen-deuterium exchange reactions, often using deuterium oxide (D2O) as the deuterium source. The reaction is typically catalyzed by a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluorophenyl-2,3,5,6-d4)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding deuterated hydrocarbon.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

Oxidation: 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.

Reduction: 4-Fluorotoluene.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Tracer Studies

- Mechanistic Studies: The deuterium labeling allows researchers to trace the movement of hydrogen atoms during chemical reactions. This is particularly useful in understanding reaction mechanisms and kinetic isotope effects.

Example Case Study:

- A study investigated the oxidation of (4-Fluorophenyl-2,3,5,6-d4)methanol to its corresponding aldehyde. The incorporation of deuterium provided insights into the rate-limiting steps of the reaction process.

Biology

Metabolic Pathway Analysis

- In Vivo Studies: The compound is used to track metabolic pathways in living organisms. Its deuterium content enables precise measurement of metabolic rates and pathways.

Example Case Study:

- Research involving the administration of this compound in animal models demonstrated its utility in studying drug metabolism and pharmacokinetics.

Medicine

Pharmacokinetic Studies

- Drug Development: The compound serves as a model for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new pharmaceutical compounds.

Example Case Study:

- A pharmacokinetic study utilized this compound to assess the metabolic fate of a new drug candidate in human liver microsomes. The results highlighted variations in metabolic pathways influenced by deuteration.

Industry

Analytical Chemistry

- Isotopic Labeling: In industrial applications, this compound is employed for isotopic labeling in analytical techniques such as mass spectrometry and NMR spectroscopy.

Example Case Study:

- Industries involved in developing new materials have incorporated this compound for quality control and validation processes where isotopic fidelity is crucial.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemistry | Tracer studies for reaction mechanisms | Insight into kinetic isotope effects |

| Biology | Metabolic pathway analysis | Precise tracking of metabolic rates |

| Medicine | Pharmacokinetic studies | Evaluation of ADME properties |

| Industry | Isotopic labeling for analytics | Enhanced accuracy in analytical techniques |

Wirkmechanismus

The mechanism of action of (4-Fluorophenyl-2,3,5,6-d4)methanol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of deuterium slows down the reaction rate compared to hydrogen. This property is particularly useful in studying reaction mechanisms and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Fluorophenyl)methanol: The non-deuterated version of the compound.

(4-Fluorophenyl)ethanol: A similar compound with an ethyl group instead of a methyl group.

(4-Fluorophenyl)acetone: A related compound with a ketone functional group.

Uniqueness

(4-Fluorophenyl-2,3,5,6-d4)methanol is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of kinetic isotope effects, which can provide valuable insights into reaction mechanisms and metabolic pathways. Additionally, the deuterium labeling can enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in various fields of research .

Biologische Aktivität

(4-Fluorophenyl-2,3,5,6-d4)methanol is a deuterated derivative of phenolic compounds characterized by the presence of a fluorine atom at the para position of the phenyl ring. The incorporation of deuterium at positions 2, 3, 5, and 6 enhances its stability and alters its chemical behavior in biological systems. This compound is notable for its potential applications in drug development and metabolic studies due to its unique isotopic labeling properties.

Structural Features

The unique structural attributes of this compound contribute to its biological activity. The presence of fluorine typically increases lipophilicity and metabolic stability, while deuteration can affect the kinetics of metabolic processes.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxyl group on a fluorinated phenyl ring | Deuterium labeling enhances tracking in biological studies |

| 4-Fluorophenol | Hydroxyl group on a fluorinated phenyl ring | Common precursor in synthesis |

| 2-Methylphenol | Methyl group on phenolic structure | Different reactivity patterns |

| 4-Chlorophenol | Chlorine instead of fluorine | Used in disinfectants and as an antiseptic |

Biological Activity

The biological activity of this compound has been explored in several studies. Its antioxidant properties are significant due to the structural features that allow it to scavenge free radicals effectively. Additionally, the compound's isotopic labeling is particularly useful in pharmacokinetic studies to trace drug metabolism and distribution within biological systems.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. This property is essential for mitigating oxidative stress in biological systems and could have implications for developing therapeutic agents targeting oxidative damage-related diseases.

Pharmacokinetic Studies

The incorporation of deuterium allows researchers to study the pharmacokinetics of drugs more accurately. Deuterated compounds like this compound can provide insights into absorption rates and metabolic pathways without altering the drug's efficacy significantly. This property is crucial for optimizing drug design to enhance efficacy and minimize side effects.

Case Studies

Several case studies have demonstrated the utility of this compound in various research contexts:

-

Deuterium Labeling in Drug Development :

- Researchers utilized this compound to label drug candidates for metabolic studies. This approach enabled the identification of metabolic pathways and potential interactions with biological targets.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cellular models. The compound's ability to scavenge free radicals was quantified using standard assays such as DPPH and ABTS.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Each method has distinct advantages regarding yield and purity:

- Method A : Utilizes traditional organic synthesis techniques with high yields but requires extensive purification steps.

- Method B : Involves modern catalytic methods that enhance efficiency but may result in lower purity without additional purification measures.

Eigenschaften

IUPAC Name |

(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZMEIHVFSWOCA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.